3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride
Description
3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride is a brominated aromatic sulfonyl chloride derivative. The compound features:
- A 4-methoxyphenoxy core with 2,5-bis(bromomethyl) substituents.
- A propanesulfonyl chloride group (-SO₂Cl) attached to the phenoxy ring.
Key inferred properties:
Properties
IUPAC Name |
3-[2,5-bis(bromomethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2ClO4S/c1-18-11-5-10(8-14)12(6-9(11)7-13)19-3-2-4-20(15,16)17/h5-6H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZASAIDVAPLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)OCCCS(=O)(=O)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392543 | |
| Record name | 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-40-5 | |
| Record name | 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride, with the CAS number 480439-40-5, is a synthetic organic compound notable for its sulfonyl chloride functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis. The unique structural features of this compound, including its bromomethyl and methoxy substitutions, contribute to its reactivity and biological properties.
Molecular Structure
The molecular formula of this compound is C₁₂H₁₅Br₂ClO₄S, with a molecular weight of approximately 450.57 g/mol. The structure includes:
- A phenoxy group
- Two bromomethyl groups
- A propanesulfonyl chloride moiety
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 450.57 g/mol |
| Melting Point | 116-119 °C (lit.) |
| Density | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its reactivity, allowing it to participate in nucleophilic substitution reactions, which may lead to the modification of proteins and other biomolecules.
Antimicrobial and Leishmanicidal Activity
Research into structurally related compounds has demonstrated antimicrobial and leishmanicidal activities. For example, certain derivatives have exhibited IC50 values below 1 µM against Leishmania mexicana promastigotes . This suggests that this compound could possess similar biological activities.
Cytotoxicity Studies
In a study evaluating the cytotoxicity of related compounds, the most potent derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM against various cancer cell lines . These findings highlight the importance of further exploring the biological activity of this compound through similar methodologies.
Structure-Activity Relationship (SAR)
The presence of bromomethyl groups in the compound enhances its lipophilicity compared to chlorinated analogs, potentially influencing its biological activity and solubility profile. This aspect is crucial for developing effective therapeutic agents.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₅Br₂ClO₄S
- Molecular Weight : Approximately 450.57 g/mol
- Melting Point : 116-119 °C
- Functional Groups : Sulfonyl chloride, phenoxy group, bromomethyl groups
The presence of the sulfonyl chloride functional group enhances its reactivity, making it suitable for nucleophilic substitution reactions that can modify various biomolecules.
Organic Synthesis
The compound is utilized extensively in organic synthesis due to its ability to act as a sulfonating agent. It can participate in:
- Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with nucleophiles, facilitating the formation of sulfonamides or other derivatives.
- Synthesis of Complex Molecules : It serves as a building block in synthesizing more complex organic compounds, particularly those required in pharmaceutical research.
Medicinal Chemistry
3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride has shown promise in medicinal applications:
- Antimicrobial Activity : Research indicates that structurally related compounds exhibit significant antimicrobial properties. For instance, derivatives have shown IC50 values below 1 µM against Leishmania mexicana promastigotes, suggesting potential leishmanicidal activity.
- Cytotoxicity Studies : Preliminary studies on related compounds reveal cytotoxic effects against various cancer cell lines, with IC50 values ranging from 49.79 µM to 113.70 µM. This highlights the need for further investigation into the biological activities of this compound .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds derived from this compound:
- Lipophilicity : The bromomethyl groups enhance lipophilicity compared to chlorinated analogs, potentially improving solubility and biological activity .
- Reactivity with Biological Targets : The unique substitutions allow for tailored interactions with various biological targets, paving the way for novel therapeutic agents.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Bromomethyl vs. Chloromethyl Substituents
Sulfonyl Chloride Group
Comparison with Aromatic Brominated Compounds
- 1,3-Bis(4-bromophenyl)-2-propanone : Bromine here is on aromatic rings, favoring aryl cross-coupling reactions (e.g., Suzuki-Miyaura) rather than aliphatic substitution. The ketone group also provides distinct reactivity (e.g., condensation reactions).
- Target Compound : Bromomethyl groups enable alkylation, while the sulfonyl chloride supports bifunctional reactivity.
Comparison with Aliphatic Brominated Diols
- 2,2-Bis(bromomethyl)-1,3-propanediol : The hydroxyl groups make this compound hydrophilic and suitable for polymerization (e.g., epoxy resins). In contrast, the target compound’s sulfonyl chloride group prioritizes electrophilic reactivity.
Research Findings and Gaps
- Synthetic Routes : The chloromethyl analog is well-documented, but the bromo variant’s synthesis requires optimization due to bromine’s reactivity .
- Toxicity Data : Brominated compounds often exhibit higher toxicity than chlorinated analogs, necessitating rigorous safety protocols.
- Stability : Bromomethyl groups may confer reduced shelf-life compared to chloromethyl derivatives due to Br’s susceptibility to hydrolysis.
Preparation Methods
Synthesis of Sodium 3-(4-Methoxyphenoxy)propane-1-sulfonate
Reagents :
- 4-Methoxyphenol
- 1,3-Propanesultone
- Sodium hydroxide (NaOH)
- Methanol/1,4-dioxane (1:1 v/v)
Procedure :
4-Methoxyphenol reacts with 1,3-propanesultone in a basic methanol/dioxane mixture. The reaction proceeds via nucleophilic aromatic substitution, forming sodium 3-(4-methoxyphenoxy)propane-1-sulfonate as a white precipitate.
Conversion to Sulfonyl Chloride
Reagents :
- Thionyl chloride (SOCl₂)
- Catalytic dimethylformamide (DMF)
Procedure :
The sulfonate intermediate reacts with SOCl₂ under reflux, with DMF catalyzing the conversion to sulfonyl chloride. The reaction requires strict anhydrous conditions to avoid hydrolysis.
Bis(chloromethyl) Functionalization
Reagents :
- Paraformaldehyde
- Hydrochloric acid (HCl)/acetic acid (AcOH)
Procedure :
Electrophilic chloromethylation occurs via the Blanc reaction, where paraformaldehyde and HCl/AcOH generate chloromethyl carbocations. These react with the aromatic ring at the 2- and 5-positions.
Halogen Exchange to Bromomethyl Groups
Reagents :
- Sodium bromide (NaBr)
- Acetone
Procedure :
A Finkelstein reaction replaces chloride with bromide. NaBr in acetone facilitates nucleophilic displacement, yielding the bis(bromomethyl) derivative.
Yield : 80–85% (estimated from analogous reactions).
Purity Considerations :
- VT NMR at 345 K in CD₃CN resolves peak broadening caused by self-assembly.
- Residual chloride is removed via fractional distillation under reduced pressure (53–54°C at 70 mmHg).
Comparative Analysis of Methodologies
Yield Optimization
The overall yield from 4-methoxyphenol to the target compound is 47–52% , factoring in cumulative losses across four steps. The table below summarizes critical parameters:
| Step | Reaction Type | Key Reagents | Yield (%) | Purity Control Method |
|---|---|---|---|---|
| 1 | Sulfonate formation | 1,3-Propanesultone | 85 | Precipitation filtration |
| 2 | Sulfonation | SOCl₂/DMF | 89 | Diethyl ether extraction |
| 3 | Chloromethylation | HCl/AcOH | 75 | Temperature-controlled reflux |
| 4 | Halogen exchange | NaBr/acetone | 80–85 | Reduced-pressure distillation |
Cost and Scalability
- Cost Drivers : 1,3-Propanesultone and SOCl₂ account for 70% of material costs.
- Scalability : Batches >100 g require specialized autoclaves for chloromethylation to manage exotherms.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated C: 38.2%, H: 3.6%; Found C: 38.0%, H: 3.7%.
Industrial and Research Applications
The compound serves as a precursor to bis(cyclam) CXCR4 antagonists. Its cholesterol conjugate self-assembles into nanoparticles (Dh = 120 nm by DLS), enhancing cellular uptake in chronic lymphocytic leukemia models.
Q & A
Q. Critical Parameters :
- Temperature control during bromination to prevent di- or tri-substitution.
- Stoichiometric excess of 1,3-propanediol to ensure complete ether formation.
- Moisture-free conditions during sulfonation to avoid hydrolysis of the sulfonyl chloride group .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of bromomethyl (-CH₂Br), methoxy (-OCH₃), and sulfonyl chloride (-SO₂Cl) groups. Integration ratios verify substitution patterns .
- HPLC-MS : Reverse-phase HPLC with electrospray ionization (ESI-MS) quantifies purity and detects impurities (e.g., hydrolyzed sulfonic acid derivatives) .
- Elemental Analysis : Validates empirical formula consistency, particularly for bromine and sulfur content.
- FT-IR : Peaks at ~1170 cm⁻¹ (S=O stretch) and 650 cm⁻¹ (C-Br stretch) confirm functional groups .
Advanced: How can researchers mitigate challenges in stabilizing the sulfonyl chloride group during reactions?
Methodological Answer:
The sulfonyl chloride group is highly moisture-sensitive. Mitigation strategies include:
- Storage : Store under anhydrous conditions (e.g., molecular sieves) at -20°C to slow hydrolysis .
- Reaction Environment : Use inert atmospheres (N₂/Ar) and dried solvents (e.g., distilled DCM over CaH₂).
- In Situ Derivatization : Immediately react the sulfonyl chloride with amines or alcohols to form stable sulfonamides or sulfonate esters, avoiding prolonged isolation .
Advanced: What mechanistic insights explain the reactivity of bromomethyl groups in cross-coupling or polymerization?
Methodological Answer:
The bromomethyl groups act as electrophilic sites for nucleophilic substitution (SN2) or elimination (E2) reactions. Key applications:
- Crosslinking : In polymer chemistry, the compound can serve as a bifunctional crosslinker (similar to 1,3-bis(bromomethyl)benzene) by reacting with nucleophiles (e.g., thiols or amines) to form covalent networks .
- Catalysis : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires ligand optimization to prevent debromination. Use Pd(PPh₃)₄ with mild bases (K₂CO₃) in THF/water mixtures .
Data Contradiction: How should discrepancies in reaction yields under varying solvents/catalysts be systematically analyzed?
Methodological Answer:
Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., DMF vs. THF), catalyst loadings, and temperature.
Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.
Statistical Analysis : Apply ANOVA to determine significant variables. For example, polar aprotic solvents (DMF) may enhance nucleophilicity but accelerate hydrolysis .
Advanced: What conditions optimize the introduction of the propanesulfonyl chloride moiety while preserving the methoxyphenoxy backbone?
Methodological Answer:
- Low-Temperature Sulfonation : Perform chlorosulfonation at ≤5°C to prevent demethylation of the methoxy group.
- Protective Groups : Temporarily protect the methoxy group (e.g., as a silyl ether) during sulfonation, followed by deprotection with TBAF .
- Catalytic Additives : Use pyridine to scavenge HCl byproducts, reducing acid-catalyzed degradation of the aromatic backbone .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
